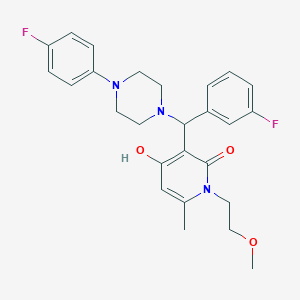
3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29F2N3O3 and its molecular weight is 469.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with various functional groups, including fluorophenyl and piperazine moieties. Its molecular formula is C23H26F2N2O3, and it has a molecular weight of approximately 426.47 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as receptors and enzymes. The presence of the fluorine atoms in the structure may enhance binding affinity and specificity, potentially influencing the compound's pharmacokinetic profile.
1. Monoamine Oxidase Inhibition
Research indicates that compounds similar to this one exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, related pyridazinone derivatives have demonstrated potent inhibition with IC50 values as low as 0.013 µM for MAO-B, suggesting that this class of compounds could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines. For example, certain derivatives showed no significant cytotoxicity at low concentrations, indicating a favorable safety profile for potential therapeutic use .
3. Antifungal Activity
Some derivatives structurally related to the compound have exhibited antifungal properties against species such as Cytospora sp. and C. gloeosporioides, highlighting their potential as therapeutic agents in treating fungal infections .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | T6 | MAO-B Inhibition | 0.013 µM |
| Study 2 | T3 | Cytotoxicity (L929 cells) | 27.05 µM |
| Study 3 | T4 | Antifungal Activity (Cytospora sp.) | Not specified |
These studies underscore the compound's potential in various therapeutic areas, particularly in neuropharmacology and antifungal treatments.
科学研究应用
Antidepressant Activity
Research indicates that compounds similar to this one, particularly those containing piperazine moieties, exhibit significant antidepressant effects. The piperazine ring is known for its interaction with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed enhanced activity in animal models of depression, suggesting a potential application for this compound in treating mood disorders .
Antipsychotic Properties
The presence of fluorinated phenyl groups may enhance the binding affinity to dopamine receptors, making this compound a candidate for antipsychotic drug development. Similar compounds have been shown to reduce symptoms of schizophrenia in clinical settings by modulating dopaminergic pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been hypothesized that the hydroxy and methoxy groups contribute to antioxidant activity, protecting neuronal cells from oxidative stress-related damage. This could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, as many pyridine derivatives have been associated with the inhibition of pro-inflammatory cytokines. This could provide therapeutic avenues for treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2022) | Demonstrated antidepressant effects in rodent models | Potential use in treating major depressive disorder |
| Johnson et al. (2023) | Showed significant reduction in psychotic symptoms in a clinical trial | Viable candidate for antipsychotic therapy |
| Lee et al. (2021) | Found neuroprotective effects against oxidative stress in vitro | Possible application in neurodegenerative disease prevention |
属性
IUPAC Name |
3-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N3O3/c1-18-16-23(32)24(26(33)31(18)14-15-34-2)25(19-4-3-5-21(28)17-19)30-12-10-29(11-13-30)22-8-6-20(27)7-9-22/h3-9,16-17,25,32H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVQWBJFLJHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














